9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy-

Descripción general

Descripción

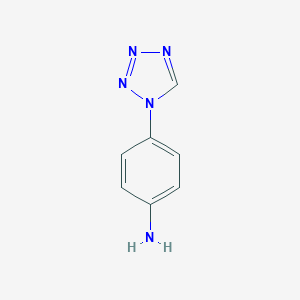

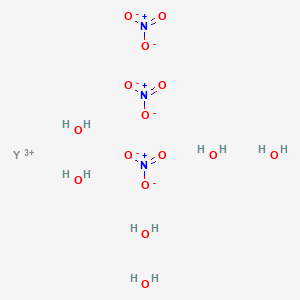

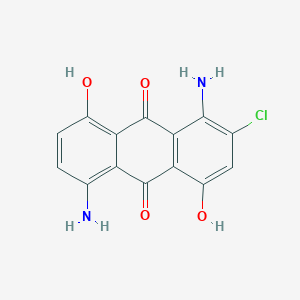

“9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy-” is a chemical compound . It contains a total of 32 bonds, including 23 non-H bonds, 14 multiple bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 aromatic ketones, 2 aromatic primary amines, and 2 aromatic hydroxyls . The compound consists of 30 atoms: 9 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, 4 Oxygen atoms, and 1 Chlorine atom .

Molecular Structure Analysis

The molecular structure of “9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy-” includes 3 six-membered rings and 2 ten-membered rings. It also contains 2 aromatic ketones, 2 aromatic primary amines, and 2 aromatic hydroxyls .Aplicaciones Científicas De Investigación

Dye Manufacturing

Amino- and diamino-substituted 9,10-anthracenediones are key structures for obtaining various dyes . They are used in the synthesis of a number of dyes, pigments, and phosphors .

Biologically Active Compounds

These compounds have been found to have antibacterial, antifungal, anticancer, antioxidant, antiviral, immunostimulating, and antiprotozoal activity in medical chemistry . They are objects for searching for new biologically active compounds .

Analytical Reagents

Amino- and diamino-substituted 9,10-anthracenediones are widely used as analytical reagents . They are used for photometric determination of different ions of metals, color reactions, metal indicators in complexometric titration .

Photoinitiators of Polymerization

1-(methylamino)- and 1-(benzamido)-9,10-anthracenediones exhibited the properties of cationic photoinitiators of polymerization of epoxy monomers and divinyl ether under the influence of LEDs .

Antiviral Activity

Derivatives of 9,10-anthracenedione substituted with 1,5-bis(diethylaminoethyl)- and 2,6-bis(dimethylaminoacetylamino) fragments showed antiviral activity against HIV-1 . 1-Amino-4-arylamino-9,10-anthracenediones can act as inhibitors of human cytomegavirus HCMV .

Antifungal Activity

In Rubia tinctorum root hydromethanolic extracts, the main analyzed components were the anthraquinone family consisting of 2-methyl-9,10-anthracenedione (or β-methylanthraquinone), 1,2-dihydroxyanthraquinone (or alizarin), 1,8-dihydroxy-3-methylanthraquinone, 1-hydroxy-9,10-anthracenedione (or α-hydroxyanthraquinone . These extracts showed remarkable antifungal activity .

Safety and Hazards

While specific safety and hazard information for “9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy-” is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

Propiedades

IUPAC Name |

1,5-diamino-2-chloro-4,8-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O4/c15-4-3-7(19)10-11(12(4)17)14(21)9-6(18)2-1-5(16)8(9)13(10)20/h1-3,18-19H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRMWLMEYFPGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=C(C=C3O)Cl)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065270 | |

| Record name | 9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy- | |

CAS RN |

12217-79-7 | |

| Record name | 9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012217797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-diaminochloro-4,8-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.